

# An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide

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## Compound of Interest

**Compound Name:** *N*-(4-aminophenyl)-2,2-dimethylpropanamide

**Cat. No.:** B034827

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **N-(4-aminophenyl)-2,2-dimethylpropanamide**. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

## Chemical Properties

**N-(4-aminophenyl)-2,2-dimethylpropanamide**, also known as pivaloyl-p-phenylenediamine, is an organic compound with the molecular formula  $C_{11}H_{16}N_2O$ . It belongs to the class of aromatic amides. The core structure consists of a p-phenylenediamine moiety acylated with a pivaloyl group.

Table 1: Chemical and Physical Properties of **N-(4-aminophenyl)-2,2-dimethylpropanamide**

Property	Value	Source
IUPAC Name	N-(4-aminophenyl)-2,2-dimethylpropanamide	---
CAS Number	104478-93-5	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	192.26 g/mol	<a href="#">[1]</a>
Predicted Boiling Point	300.2 ± 15.0 °C at 760 mmHg	<a href="#">[2]</a>
Predicted Density	1.1 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Predicted Flash Point	135.4 ± 20.4 °C	<a href="#">[2]</a>
Predicted Refractive Index	1.587	<a href="#">[2]</a>

Note: The boiling point, density, flash point, and refractive index are predicted values and have not been experimentally verified in the reviewed literature.

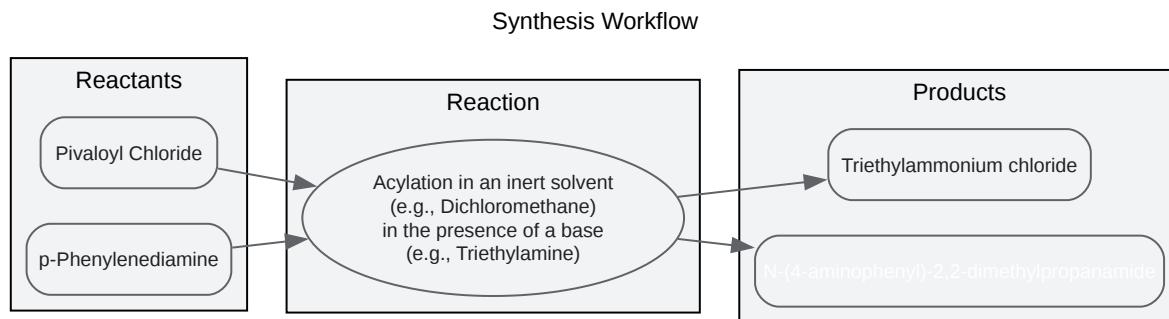
## Synthesis

A general and robust method for the synthesis of N-(4-aminophenyl)-substituted amides involves the acylation of p-phenylenediamine or a protected precursor. While a specific detailed protocol for **N-(4-aminophenyl)-2,2-dimethylpropanamide** is not readily available in the surveyed literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds.

## General Synthetic Approach: Acylation of p-Phenylenediamine

This approach involves the direct reaction of p-phenylenediamine with pivaloyl chloride. Due to the presence of two amino groups on p-phenylenediamine, careful control of stoichiometry is crucial to favor mono-acylation.

Logical Workflow for the Synthesis of **N-(4-aminophenyl)-2,2-dimethylpropanamide**



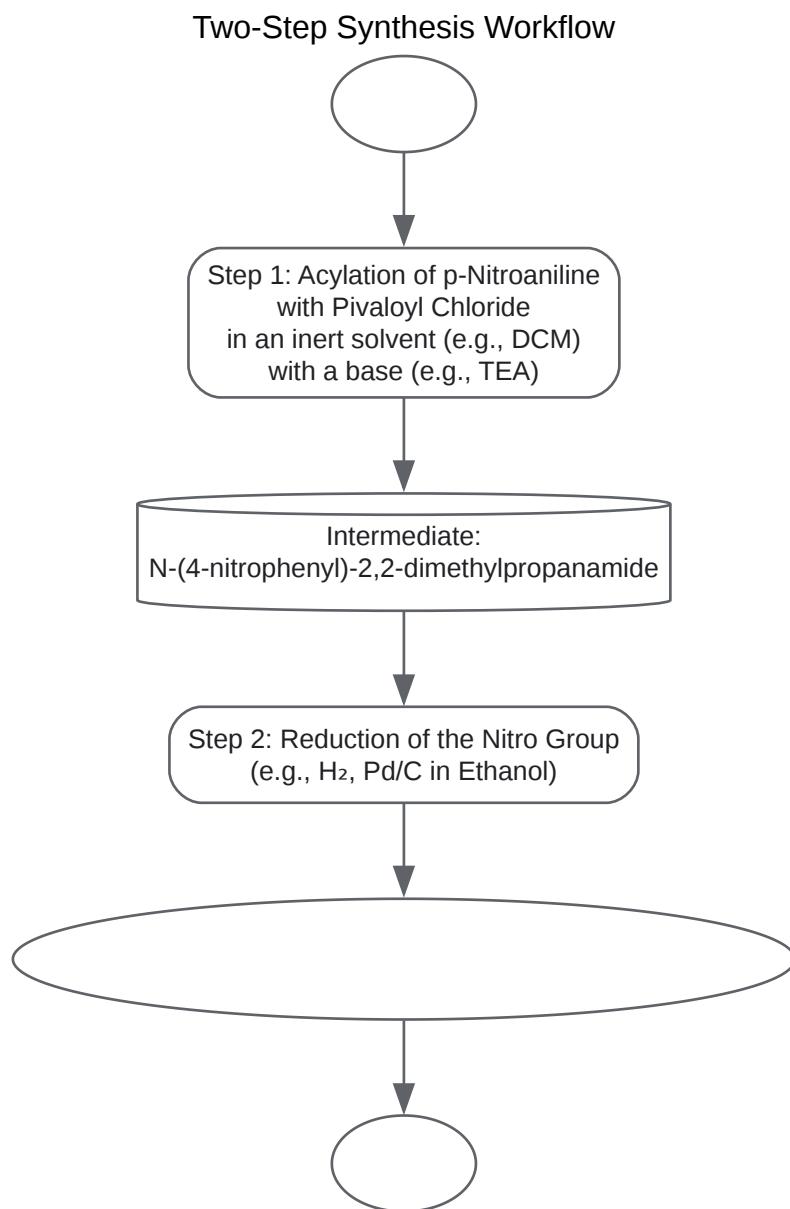
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Caption: A logical workflow for the synthesis of **N-(4-aminophenyl)-2,2-dimethylpropanamide**.

## Alternative Synthetic Approach: Two-Step Synthesis from p-Nitroaniline

To circumvent the issue of di-acylation, a two-step approach can be employed. This involves the acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to an amine.

### Experimental Workflow for the Two-Step Synthesis



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Caption: A two-step experimental workflow for synthesizing the target compound.

## Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar N-(4-aminophenyl)-substituted amides.<sup>[3]</sup> Optimization of reaction conditions may be necessary to achieve high yields and purity for **N-(4-aminophenyl)-2,2-dimethylpropanamide**.

## Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)

- Reaction Setup: To a solution of p-nitroaniline (1.0 equivalent) in dry dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 equivalents).
- Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

## Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide (Final Product)

- Reaction Setup: Dissolve the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 equivalent), in ethanol in a hydrogenation vessel.
- Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

## Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **N-(4-aminophenyl)-2,2-dimethylpropanamide** is not available in the reviewed literature, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- A singlet for the nine protons of the tert-butyl group.</li><li>- Signals in the aromatic region corresponding to the protons on the phenyl ring.</li><li>- A broad singlet for the amine (NH<sub>2</sub>) protons.</li><li>- A singlet for the amide (NH) proton.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.</li><li>- Signals in the aromatic region for the carbons of the phenyl ring.</li><li>- A signal for the carbonyl carbon of the amide group.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H stretching vibrations for the primary amine and the secondary amide.</li><li>- C-H stretching vibrations for the aromatic and aliphatic protons.</li><li>- A strong C=O stretching vibration for the amide carbonyl group.</li><li>- N-H bending vibrations.</li><li>- C-N stretching vibrations.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- A molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol).</li><li>- Fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments.</li></ul>

## Potential Biological Activity and Signaling Pathways

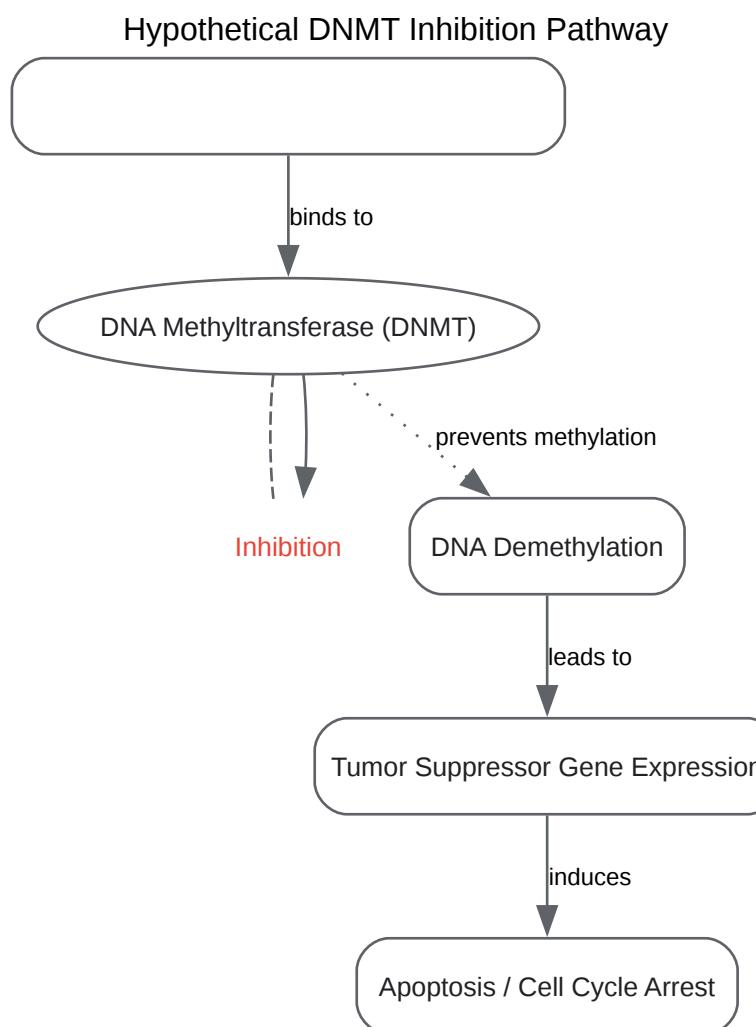
Although no specific biological activity has been reported for **N-(4-aminophenyl)-2,2-dimethylpropanamide**, several structurally related N-(4-aminophenyl) amides have been

investigated for their therapeutic potential. For instance, some analogues have shown promise as anticonvulsant agents.<sup>[4]</sup> Others have been explored as inhibitors of DNA methyltransferases, suggesting a potential role in epigenetic regulation and cancer therapy.<sup>[5]</sup>

Given the structural similarity to compounds with known biological activities, **N-(4-aminophenyl)-2,2-dimethylpropanamide** could potentially interact with various biological targets. Further research, including *in vitro* and *in vivo* studies, would be necessary to elucidate its specific pharmacological profile and any associated signaling pathways.

#### Hypothetical Signaling Pathway Involvement

Should **N-(4-aminophenyl)-2,2-dimethylpropanamide** exhibit activity as a DNA methyltransferase (DNMT) inhibitor, it would be expected to influence epigenetic signaling pathways.



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